molecular formula C9H7ClN2 B11911018 2-Chloro-5-methylquinazoline

2-Chloro-5-methylquinazoline

Cat. No.: B11911018
M. Wt: 178.62 g/mol
InChI Key: VISHIPJKNNGLTL-UHFFFAOYSA-N
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Description

2-Chloro-5-methylquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The substitution pattern of this compound—with a chlorine atom at position 2 and a methyl group at position 5—confers distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

2-chloro-5-methylquinazoline

InChI

InChI=1S/C9H7ClN2/c1-6-3-2-4-8-7(6)5-11-9(10)12-8/h2-5H,1H3

InChI Key

VISHIPJKNNGLTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=NC2=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with chloroacetaldehyde under acidic conditions, followed by cyclization to form the quinazoline ring. Another method involves the reaction of 2-chloroaniline with formamide and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
2-Chloro-5-methylquinazoline has shown promise as an anticancer agent. Studies indicate that derivatives of quinazoline, including this compound, can inhibit various kinases involved in cancer cell proliferation. For instance, a study demonstrated that it exhibited low micromolar IC50 values against several human cancer cell lines, indicating potent anti-proliferative effects. The structure-activity relationship (SAR) studies have identified specific modifications that enhance its selectivity for targeted kinases while minimizing off-target effects .

Antimicrobial Properties
Research has revealed that quinazoline derivatives possess significant antimicrobial activity. In particular, this compound has been evaluated for its efficacy against various bacterial strains and fungi. One study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, with promising results suggesting potential as a therapeutic agent against resistant strains .

Material Science

Polymer Chemistry
The compound is utilized in the synthesis of polymers with specific properties. Its chlorinated structure allows for functionalization, making it suitable for creating materials with enhanced thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and composites .

Case Studies

Study Focus Findings
Anticancer Activity Demonstrated low micromolar IC50 values against human cancer cell lines, indicating potency.
Antimicrobial Efficacy Effective against E. coli and S. aureus, showing potential as an antimicrobial agent.
Polymer Applications Enhanced thermal stability and mechanical strength in polymer matrices when incorporated.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. In medicinal applications, it often acts as an inhibitor of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death). The exact pathways and molecular interactions depend on the specific derivative and its target .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The position and nature of substituents significantly alter reactivity. For example, 5-Chloro-2-methylbenzoxazole (chlorine at C5, methyl at C2) exhibits lower molecular weight and higher crystallinity (melting point 55–57°C) compared to this compound, likely due to differences in aromatic stabilization .
  • Heteroatom Influence : The sulfur atom in 2-Chloro-5-methylthiazole enhances electrophilic substitution reactivity compared to nitrogen-dominant quinazolines .

Biological Activity

2-Chloro-5-methylquinazoline is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, quinazoline derivatives are known to inhibit tyrosine kinases, which are crucial in cell signaling pathways associated with cancer progression. By inhibiting these enzymes, this compound may exert anticancer effects, making it a candidate for further research in oncology .

Pharmacological Activities

1. Anticancer Activity
Several studies have demonstrated the potential anticancer properties of quinazoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2). In one study, a related compound exhibited an IC50 value of 0.35 μM against HCT116 cells, indicating potent anticancer activity .

2. Antileishmanial Activity
Research has indicated that quinazoline derivatives can also be effective against Leishmania species. A series of N2,N4-disubstituted quinazolines demonstrated EC50 values in the single-digit micromolar range against Leishmania donovani. These compounds reduced liver parasitemia significantly in murine models, suggesting their potential as antileishmanial agents .

3. Other Biological Activities
Quinazolines, including this compound, have been explored for various other pharmacological activities such as anti-inflammatory effects and enzyme inhibition. The structure-activity relationship (SAR) studies indicate that modifications to the quinazoline structure can enhance specific biological activities .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50/EC50 Values
This compound AnticancerIC50: ~0.35 μM
N2-benzylquinazoline-2,4-diamine AntileishmanialEC50: 150 nM
N4-benzyl-2-methylquinazoline AntileishmanialEC50: 300 nM

This table illustrates the potency of this compound compared to other related compounds in terms of their biological activity.

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study assessing the efficacy of various quinazolines against colorectal cancer cell lines, this compound was evaluated alongside other derivatives. It was found to significantly inhibit cell proliferation and induce apoptosis through modulation of the PI3K/AKT/mTOR signaling pathway .

Case Study 2: Antileishmanial Efficacy
A murine model study tested several quinazoline derivatives for their antileishmanial properties. The results showed that compounds similar to this compound reduced liver parasitemia effectively when administered intraperitoneally at doses of 15 mg/kg/day for five consecutive days .

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